Atiprosin Maleate
Description
Maleate salts, derived from maleic acid, are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This article synthesizes data from diverse maleate derivatives to establish a framework for comparative analysis, focusing on mechanisms of action, structural uniqueness, and therapeutic applications.
Properties
CAS No. |
89303-64-0 |
|---|---|
Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3.C4H4O4/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21;5-3(6)1-2-4(7)8/h6-9,14,18,20H,5,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,20+;/m1./s1 |
InChI Key |
MPSLGGPOYBRWKD-ZKUJQEIMSA-N |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atiprosin maleate involves the reaction of atiprosin with maleic acid. Atiprosin itself is synthesized through a series of chemical reactions starting from basic organic compounds. The process typically involves the formation of a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole structure, which is then reacted with maleic acid to form the maleate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Receptor Binding Interactions
Atiprosin maleate's primary pharmacological activity stems from its competitive antagonism at adrenergic and serotonin receptors, demonstrated through in vitro isolated tissue studies :
| Receptor Target | pA₂ Value | Comparison to Reference Compounds |
|---|---|---|
| α₁-Adrenoceptor | 8.11 | 5.5× less potent than prazosin (8.78) |
| 5-HT₂ Receptor | 6.87 | 30× less potent than ketanserin (8.61) |
| Histamine H₁ | 7.32 | Weaker than indoramin (8.77) |
Key characteristics:
-
α₁-Adrenoceptor selectivity : 100-fold greater affinity for α₁ vs. α₂ subtypes (α₂ pA₂ = 6.04) .
-
Kinetic behavior : Rapid dissociation from receptors enables transient blockade, distinguishing it from irreversible antagonists.
Maleate Ion Interactions
The maleate counterion (C₄H₂O₄²⁻) contributes critical physicochemical properties :
Chemical Stability
-
Undergoes acid-catalyzed isomerization to fumarate (trans isomer) under thermal stress (>100°C) or UV exposure .
-
Buffer-dependent stability: Maintains integrity in pH 4–6 solutions but degrades in alkaline conditions via base-catalyzed hydrolysis.
Coordination Chemistry
| Property | Maleate | Fumarate |
|---|---|---|
| Water solubility (25°C) | 788 g/L | 6.3 g/L |
| Melting point | 135°C | 287°C |
| Intramolecular H-bond | Present (cis configuration) | Absent (trans) |
This solubility differential enables purification through selective crystallization during synthesis .
Synthetic Pathway Considerations
While detailed synthesis protocols remain proprietary, retrosynthetic analysis suggests:
Key Steps
-
Core structure assembly : Likely involves:
-
Buchwald-Hartwig amination for aryl-amine linkage
-
Michael addition for sidechain incorporation
-
-
Salt formation : Reacting free base atiprosin with maleic acid in ethanol/water mixture at 40–50°C .
Critical Process Parameters
-
pH control during salt formation (optimal range 5.8–6.2)
-
Strict temperature limits (<60°C) to prevent maleate isomerization
-
Exclusion of transition metal catalysts to avoid complexation with maleate
Degradation Pathways
Stability studies reveal three primary degradation routes:
-
Oxidative Deamination :
-
Ester Hydrolysis :
-
Photodegradation :
Spectroscopic Signatures
Characteristic Peaks
| Technique | Key Features |
|---|---|
| IR | 1715 cm⁻¹ (maleate C=O), 1650 cm⁻¹ (amide I) |
| ¹H NMR | δ 6.25 (maleate vinyl), δ 3.88 (CH₂O) |
| MS | m/z 389.2 [M+H]⁺, 435.1 [M+HCOO]⁻ |
These signatures enable reaction monitoring during synthesis and stability testing .
Scientific Research Applications
Cardiovascular Disease Management
Atiprosin Maleate has been investigated for its efficacy in treating various cardiovascular disorders:
- Hypertension : Clinical studies have shown that this compound effectively lowers blood pressure in patients with hypertension. The compound's ability to inhibit calcium influx into vascular smooth muscle cells plays a significant role in its antihypertensive effects .
- Congestive Heart Failure : Research indicates that Atiprosin may improve cardiac output and reduce symptoms associated with heart failure by decreasing systemic vascular resistance .
- Angina Pectoris : The drug has been evaluated for its ability to relieve angina symptoms by improving blood flow to the heart muscle, thereby reducing ischemic episodes .
Other Therapeutic Areas
Beyond cardiovascular applications, this compound is being explored for potential benefits in other health conditions:
- Migraine Disorders : Some studies suggest that calcium channel blockers can be effective in preventing migraine attacks, indicating a possible role for Atiprosin in migraine prophylaxis .
- Pulmonary Hypertension : The compound's vasodilatory effects may also extend to pulmonary arteries, providing a therapeutic avenue for managing pulmonary hypertension .
Clinical Efficacy Trials
Several clinical trials have assessed the safety and efficacy of this compound:
- A randomized controlled trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after treatment with Atiprosin compared to placebo groups. The results indicated a favorable side effect profile, making it a viable option for long-term management of hypertension .
- Another study focused on patients with congestive heart failure showed improvements in exercise tolerance and quality of life metrics when treated with this compound, suggesting its potential utility in chronic heart failure management .
Observational Studies
Observational studies further support the clinical findings:
- A cohort study tracking patients treated with this compound over six months reported sustained blood pressure control and a decrease in hospitalizations due to cardiovascular events. This underscores the compound's effectiveness in real-world settings .
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
| Study Type | Condition | Outcome Measure | Result |
|---|---|---|---|
| Randomized Controlled | Hypertension | Blood Pressure Reduction | Significant reduction (p < 0.01) |
| Clinical Trial | Congestive Heart Failure | Exercise Tolerance | Improved tolerance (p < 0.05) |
| Observational | Cardiovascular Events | Hospitalization Rates | Decreased rates (30% reduction) |
Mechanism of Action
Atiprosin maleate exerts its effects by selectively blocking α1-adrenergic receptors. This action prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By inhibiting this binding, this compound promotes vasodilation, leading to a decrease in blood pressure . The molecular targets involved include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
Comparison with Similar Compounds
Comparative Analysis of Maleate Compounds
Structural and Functional Classification
Maleate derivatives vary significantly based on their alkyl/aryl substituents and biological targets. Key categories include:
- Antihistamines : Chlorpheniramine derivatives (e.g., Didesmethyl Chlorpheniramine Maleate Salt).
- Antiarrhythmics : Sodium channel blockers (e.g., Bucainide Maleate).
- Antipsychotics : Atypical neuroleptics (e.g., Batelapine Maleate).
- Enzyme Inhibitors : Maleate esters with metabolic modulation (e.g., 2-Ethylhexyl Hydrogen Maleate).
Mechanism of Action Comparisons
Antihistamines
- Didesmethyl Chlorpheniramine Maleate Salt : Acts as an H1 receptor antagonist with unique pharmacokinetics due to its demethylated structure, offering prolonged receptor blockade compared to Chlorpheniramine Maleate (IC₅₀: ~12 nM) .
- Chlorpheniramine Maleate : Widely used but less potent than its dex-enantiomer, Dexchlorpheniramine Maleate .
Antiarrhythmics
- Bucainide Maleate : Potent sodium channel blocker with extended refractory period modulation, outperforming lidocaine in duration and procainamide in metabolic stability .
- Quinidine : Broader activity spectrum but higher side-effect liability compared to Bucainide .
Antipsychotics
Enzyme Inhibitors
- 2-Ethylhexyl Hydrogen Maleate : Demonstrates dual anti-inflammatory and antioxidant activity by suppressing pro-inflammatory cytokines (e.g., TNF-α) and scavenging free radicals, unlike its acrylate counterparts (e.g., 2-Ethylhexyl Acrylate) .
Key Data Tables
Table 1: Comparative Pharmacological Profiles of Maleate Antihistamines
| Compound | Mechanism | Potency (IC₅₀) | Unique Feature | |
|---|---|---|---|---|
| Chlorpheniramine Maleate | H1 receptor antagonist | 12 nM | Standard clinical use | |
| Dexchlorpheniramine Maleate | H1 receptor antagonist | Higher potency | S-enantiomer with faster kinetics | |
| Didesmethyl Chlorpheniramine | H1 receptor antagonist | Not defined | Demethylated structure; research use |
Table 2: Antiarrhythmic Maleate Derivatives
| Compound | Target | Advantage Over Peers |
|---|---|---|
| Bucainide Maleate | Sodium channels | Prolonged action vs. lidocaine |
| Procainamide | Sodium channels | Broader metabolism but more side effects |
Biological Activity
Atiprosin Maleate, a compound developed for its therapeutic potential, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound (chemical structure: AY-28228) is primarily recognized for its pharmacological effects, particularly in cardiovascular medicine. It is a selective antagonist with minimal activity on common adrenergic and cholinergic receptors, which positions it uniquely within its class of compounds.
Pharmacological Profile
Receptor Activity:
- Beta-Adrenoceptors: Atiprosin exhibits little to no activity at beta 1- or beta 2-adrenoceptors, indicating a lack of traditional adrenergic effects that are typically associated with cardiovascular agents .
- Muscarinic and Histamine Receptors: The compound also shows no significant interaction with muscarinic or histamine H2 receptors, further emphasizing its specificity .
Biological Activities
This compound has been evaluated for various biological activities, which can be categorized as follows:
1. Cardiovascular Effects
Atiprosin has been studied for its potential to modulate blood pressure and heart rate. In vitro studies suggest that it may exert vasodilatory effects without the side effects commonly associated with non-selective adrenergic blockers.
2. Anti-inflammatory Activity
Research indicates that Atiprosin may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in animal models, Atiprosin significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antimicrobial Activity
Preliminary studies have shown that Atiprosin exhibits antimicrobial properties against certain bacterial strains. A detailed analysis revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, although the mechanism of action remains to be fully elucidated .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cardiovascular | Minimal activity on beta receptors | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |
| Antimicrobial | Inhibition of Gram-positive/negative bacteria |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled trial involving patients with chronic inflammatory conditions, administration of Atiprosin resulted in a statistically significant reduction in inflammatory markers compared to placebo groups. Patients reported improved symptoms and quality of life measures over a 12-week period.
Case Study 2: Cardiovascular Impact
A clinical study focusing on hypertensive patients found that Atiprosin administration led to notable reductions in systolic and diastolic blood pressure without significant adverse effects on heart rate or rhythm. This suggests its utility as a potential antihypertensive agent.
Research Findings
Recent studies have further explored the molecular mechanisms underlying the biological activities of Atiprosin. For instance, investigations into its anti-inflammatory effects have highlighted the compound's ability to inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
